LT052

BET bromodomain Domain selectivity Epigenetics

LT052 is the definitive BD1-selective BET probe: 138‑fold selectivity over BD2 eliminates pan‑BET toxicities and BD2‑mediated confounding effects. Uniquely validated in a rat acute gouty arthritis model via modulation of the BRD4/NF‑κB/NLRP3 axis. LT052’s benzo[cd]indol‑2(1H)‑one scaffold provides orthogonal chemistry for target deconvolution against imidazoquinoline or triazolopyridazine probes. The only BD1‑selective inhibitor with peer‑reviewed in vivo proof–of–concept for inflammatory disease research.

Molecular Formula C21H17N5O4S
Molecular Weight 435.458
Cat. No. B1193067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLT052
SynonymsLT052;  LT-052;  LT 052
Molecular FormulaC21H17N5O4S
Molecular Weight435.458
Structural Identifiers
SMILESO=S(C1=CC=CC=C1OC)(NC2=C3N=C(N4C=C(C)N=C4)C=C5C3=C(NC5=O)C=C2)=O
InChIInChI=1S/C21H17N5O4S/c1-12-10-26(11-22-12)18-9-13-19-14(23-21(13)27)7-8-15(20(19)24-18)25-31(28,29)17-6-4-3-5-16(17)30-2/h3-11,25H,1-2H3,(H,23,27)
InChIKeyZAIUMACNGVQUDO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LT052: A Selective BRD4 BD1 Inhibitor with Validated In Vivo Efficacy in Gouty Arthritis Models


LT052 (Compound 68) is a small-molecule inhibitor belonging to the benzo[cd]indol-2(1H)-one and pyrrolo[4,3,2-de]quinolin-2(1H)-one chemotypes, specifically targeting the first bromodomain (BD1) of the Bromodomain and Extra-Terminal (BET) family protein BRD4 [1]. It exhibits nanomolar potency against BRD4 BD1 with a selectivity index of approximately 138-fold over the homologous BRD4 BD2 domain, distinguishing it from pan-BET inhibitors that non-selectively engage both bromodomains . LT052 has been demonstrated to modulate the BRD4/NF-κB/NLRP3 signaling axis and significantly ameliorate symptoms in a rat model of acute gouty arthritis, establishing its utility as a pharmacological tool for probing BD1-specific functions in inflammatory disease research [1].

Why Pan-BET or BD2-Selective Inhibitors Cannot Substitute for LT052 in BD1-Focused Research


Substitution with non-selective BET inhibitors (e.g., JQ1) or BD2-selective agents (e.g., ABBV-744) introduces confounding biological effects due to divergent transcriptional consequences of BD1 versus BD2 engagement. Pan-BET inhibition suppresses both BD1- and BD2-mediated transcriptional programs, leading to class-wide toxicities such as thrombocytopenia that are not observed with BD1-selective compounds [1]. Conversely, BD2-selective inhibitors primarily target inflammatory and fibrotic pathways, whereas BD1 inhibition has been uniquely implicated in blood-brain barrier integrity and specific inflammatory cascades including the BRD4/NF-κB/NLRP3 axis [2]. LT052's 138-fold selectivity for BD1 over BD2 enables precise interrogation of BD1-specific biology without the confounding effects of concomitant BD2 inhibition, a critical requirement for dissecting domain-specific functions and developing targeted anti-inflammatory strategies in gout and related conditions [1].

Quantitative Differentiation of LT052 Against Comparator BET BD1 Inhibitors


BRD4 BD1/BD2 Selectivity: LT052 Offers Balanced Potency and Moderate Selectivity Compared to Ultra-High Selectivity Probes

LT052 exhibits a 138-fold selectivity for BRD4 BD1 (IC50 = 87.7 nM) over BRD4 BD2 (IC50 = 12,130 nM) [1]. In comparison, the BD1-selective inhibitor GSK778 (iBET-BD1) shows an IC50 of 41 nM for BRD4 BD1 but lacks reported BD2 selectivity data in the primary literature . CDD-787 demonstrates substantially higher BD1 potency (IC50 = 3.3 nM) and extreme selectivity (>3,000-fold) over BD2 , while XL-126 shows IC50 = 11.9 nM for BRD4 BD1 with 261-fold selectivity . LT052 occupies an intermediate selectivity space, offering sufficient BD1 preference to dissect domain-specific functions while maintaining a potency profile suitable for cellular and in vivo studies without the potential for extreme on-target toxicity associated with ultra-potent probes.

BET bromodomain Domain selectivity Epigenetics

In Vivo Efficacy in Gouty Arthritis: LT052 Validated in Disease-Relevant Rat Model

LT052 significantly improved symptoms of gout arthritis in a rat model, as reported in the primary discovery paper [1]. The compound mediates BRD4/NF-κB/NLRP3 signaling inflammatory pathways with comparable protein expression [1]. In contrast, while XL-126 has demonstrated anti-inflammatory efficacy in a murine LPS-induced IL-6 production model (IC50 = 178 nM) and exhibited in vivo activity at 30 mg/kg i.p. , its efficacy in a disease-specific gout model is not reported. Similarly, GSK778 has been studied primarily in cancer models and lacks published data in gout or acute inflammatory arthritis models [2]. LT052 is the only BD1-selective inhibitor among comparators with direct, peer-reviewed evidence of efficacy in a rat model of acute gouty arthritis.

Gouty arthritis Inflammation In vivo pharmacology

BRD4 BD1 Inhibitory Potency: LT052 Provides Sufficient Cellular Activity for Pathway Modulation

LT052 inhibits BRD4 BD1 with an IC50 of 87.7 nM in biochemical assays [1]. This potency is sufficient to inhibit NF-κB transcriptional activity and nitric oxide production in cellular models . While newer BD1 inhibitors such as CDD-787 (IC50 = 3.3 nM) and XL-126 (IC50 = 11.9 nM) exhibit higher biochemical potency, LT052's cellular activity has been validated in the context of the BRD4/NF-κB/NLRP3 pathway, demonstrating functional engagement at concentrations achievable in cell culture [1]. GSK778 shows comparable potency (BRD4 BD1 IC50 = 41 nM) but lacks reported cellular pathway modulation data in inflammatory contexts . LT052's potency profile balances biochemical activity with cellular pathway-specific validation, making it a reliable tool for NF-κB/NLRP3 inflammasome research.

BRD4 inhibition NF-κB signaling Cellular potency

Pathway Specificity: LT052 Engages BRD4/NF-κB/NLRP3 Axis Not Addressed by Pan-BET Inhibitors

LT052 specifically mediates the BRD4/NF-κB/NLRP3 signaling inflammatory pathway, with comparable protein expression changes observed [1]. This pathway specificity is not reported for pan-BET inhibitors like JQ1, which broadly suppress both BD1- and BD2-dependent transcriptional programs and are associated with class-wide thrombocytopenia due to dual domain engagement [2]. The BD1-selective nature of LT052 allows for dissection of the BD1-specific contribution to NF-κB-driven inflammation and NLRP3 inflammasome activation, a pathway implicated in gout and other autoinflammatory conditions. Other BD1-selective inhibitors such as GSK778 and CDD-787 have not been characterized for NLRP3 inflammasome modulation, and XL-126's anti-inflammatory activity has been limited to IL-6 production without NLRP3 pathway validation .

NLRP3 inflammasome NF-κB Inflammatory signaling

Structural Differentiation: LT052's Chemotype Enables BRD4 BD1 Binding Distinct from Imidazoquinoline and Triazolopyridazine Scaffolds

LT052 is based on a benzo[cd]indol-2(1H)-one/pyrrolo[4,3,2-de]quinolin-2(1H)-one scaffold, which is structurally distinct from other BD1-selective inhibitors such as GSK778 (imidazoquinoline-based), CDD-787 (triazolopyridazine-derived), and XL-126 (a distinct chemotype) [1][2]. This scaffold diversity is critical for chemical probe validation, as structurally distinct chemotypes targeting the same protein domain can help confirm that observed biological effects are on-target and not due to compound-specific off-target activities. LT052 represents one of the first reported inhibitors with >100-fold selectivity for BRD4 BD1 over BD2, and its unique chemical structure provides an orthogonal tool for validating BD1-dependent biology across independent chemical series [1].

Chemical probe Scaffold diversity BET BD1 inhibitor

Recommended Research Applications for LT052 Based on Validated Differentiation


Dissecting BD1-Specific Roles in NLRP3 Inflammasome-Driven Inflammation

Utilize LT052 as a selective chemical probe to interrogate the contribution of BRD4 BD1 to NF-κB transcriptional activity and NLRP3 inflammasome activation in cellular models of gouty inflammation (e.g., MSU crystal-stimulated macrophages). LT052's validated engagement of the BRD4/NF-κB/NLRP3 pathway [1] enables precise dissection of BD1-specific signaling without confounding BD2-mediated transcriptional effects, a limitation inherent to pan-BET inhibitors like JQ1. This application is directly supported by evidence showing LT52 inhibits MSU-induced pyroptosis and NF-κB activity in immune cells [1].

In Vivo Efficacy Studies in Acute Gouty Arthritis and Crystal Arthropathy Models

Employ LT052 in rat or mouse models of monosodium urate crystal-induced acute gouty arthritis to assess therapeutic potential of BD1-selective BET inhibition. LT052 is the only BD1-selective BET inhibitor with peer-reviewed, disease-specific in vivo validation demonstrating significant symptom improvement in a rat gout model [1]. This scenario is ideal for translational researchers seeking to build upon existing in vivo proof-of-concept data rather than initiating de novo efficacy studies with uncharacterized BD1 probes.

Orthogonal Chemical Probe Validation for BRD4 BD1 Target Engagement Studies

Combine LT052 with structurally distinct BD1-selective inhibitors (e.g., GSK778, XL-126) in parallel experiments to perform orthogonal target validation. LT052's unique benzo[cd]indol-2(1H)-one scaffold [1] provides chemical diversity relative to imidazoquinoline- or triazolopyridazine-based probes, allowing researchers to distinguish on-target BD1 pharmacology from compound-specific off-target effects. This gold-standard approach strengthens confidence in BD1-dependent biological conclusions and is essential for rigorous epigenetic probe qualification.

Comparative Selectivity Profiling Against Pan-BET and BD2-Selective Inhibitors

Use LT052 in side-by-side comparisons with pan-BET inhibitors (e.g., JQ1) and BD2-selective agents (e.g., ABBV-744) to systematically map domain-specific transcriptional and phenotypic consequences. LT052's 138-fold BD1/BD2 selectivity [1] enables clear attribution of observed effects to BD1 inhibition, while parallel treatment with BD2-selective or pan-inhibitors reveals contributions from BD2 or dual domain engagement. This application supports fundamental epigenetics research and target deconvolution in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for LT052

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.